2-Bromo-5-methoxybenzyl bromide
Overview
Description
2-Bromo-5-methoxybenzyl bromide is a brominated aromatic compound, potentially valuable in organic synthesis due to its reactive bromide groups and methoxy substitution. These characteristics may afford it a role in the synthesis of various organic molecules, including pharmaceuticals and polymers.
Synthesis Analysis
While direct synthesis details for 2-Bromo-5-methoxybenzyl bromide were not found, related compounds, such as 4-Methoxybenzyl group derivatives, have been synthesized through reactions involving bromination and methoxylation processes. For instance, Takaku and Kamaike (1982) described the synthesis of oligoribonucleotides using a 4-methoxybenzyl group as a new protecting group, which involves reactions with 4-methoxybenzyl bromide in the presence of sodium hydride (Takaku & Kamaike, 1982).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or spectroscopic methods to elucidate the arrangement of atoms within a molecule. For compounds similar to 2-Bromo-5-methoxybenzyl bromide, studies have determined crystal structures and analyzed molecular geometries, demonstrating the influence of substituents on molecular conformation and interactions (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity of 2-Bromo-5-methoxybenzyl bromide is likely influenced by the presence of the bromide and methoxy groups, which can participate in various organic reactions. For example, brominated compounds are often used in nucleophilic substitution reactions due to the leaving group ability of bromide. Similar brominated aromatic compounds have been explored for their reactivity in forming complex structures and as intermediates in organic synthesis (Nakatani et al., 1984).
Scientific Research Applications
Protein Modification and Analysis :
- 2-Hydroxy-5-nitrobenzyl bromide is used for modifying tryptophan residues in membrane proteins. This modification aids in separating and bleaching modified molecules, useful in studying protein structures and functions (Sabés, Torres, Duñach, & Padrós, 1988).
- 2-Methoxy-5-nitrobenzyl bromide acts as an environmentally sensitive protein reagent. It exhibits different specificity and reactivity from its 2-hydroxy counterpart, offering potential for diverse enzyme studies (Horton, Kelly, & Koshland, 1965).
Chemical Synthesis and Protection :
- In chemical synthesis, compounds like 4-methoxybenzyl group protect specific functional groups during reactions. For example, it effectively protects the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides (Takaku & Kamaike, 1982).
- The use of dimethoxymethane with tin(II) bromide and bromomethyl methyl ether converts p-methoxybenzyl ethers into methoxymethyl ethers. This showcases the role of these compounds in selective chemical transformations (Oriyama, Kimura, & Koga, 1994).
Pharmaceutical and Medical Research :
- Some derivatives of p-methoxybenzyl bromide are studied for their potential as psychoactive substances. These compounds are structurally similar to amphetamine and NBOMe drugs, indicating their potential in pharmaceutical applications (Abiedalla, Almalki, Deruiter, & Clark, 2021).
- The zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which may include structures related to 2-Bromo-5-methoxybenzyl bromide, has high singlet oxygen quantum yield. This suggests its potential use in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Safety And Hazards
2-Bromo-5-methoxybenzyl bromide is classified as corrosive to metals, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Relevant Papers Unfortunately, the search results did not provide any specific papers related to 2-Bromo-5-methoxybenzyl bromide .
properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVUTUZSUEIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393317 | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxybenzyl bromide | |
CAS RN |
19614-12-1 | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19614-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-METHOXYBENZYL BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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